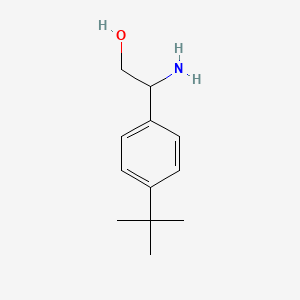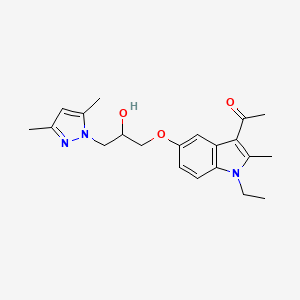
4-Bromo-2,2-dimethyl-3-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,2-dimethyl-3-pentanone is a chemical compound with the molecular formula C7H13BrO . It has an average mass of 193.081 Da and a monoisotopic mass of 192.014969 Da .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2,2-dimethyl-3-pentanone consists of a pentanone backbone with bromine and methyl groups attached. The exact 3D structure can be viewed using specialized software .Physical And Chemical Properties Analysis
4-Bromo-2,2-dimethyl-3-pentanone has a molecular formula of C7H13BrO, an average mass of 193.081 Da, and a monoisotopic mass of 192.014969 Da .Aplicaciones Científicas De Investigación
Synthesis of 2-Dimethylamino-4-methylene-1,3-dioxolanes
4-Bromo-2,2-dimethyl-3-pentanone: is utilized in the synthesis of 2-dimethylamino-4-methylene-1,3-dioxolanes . This process involves debromination using a zinc-copper couple in dimethylformamide and dimethylacetamide. The resulting compound is significant in organic chemistry for the development of various synthetic pathways.
Electrochemical Reduction to α-Acetoxy Ketones
The compound undergoes electrochemical reduction in acetic acid and sodium acetate to yield α-acetoxy ketones . These ketones are valuable intermediates in the synthesis of complex molecules and have applications in pharmaceuticals and agrochemicals.
Reaction with Lithium Dimethylcuprate
When reacted with lithium dimethylcuprate (I) in diethyl ether at -78°C, 4-Bromo-2,2-dimethyl-3-pentanone yields 2,2,4-trimethyl-3-pentanone , an α-methyl ketone. This reaction is important for introducing methyl groups into ketones, which can alter the chemical and physical properties of the molecules.
Antifungal Properties Investigation
There’s research investigating the antifungal properties of synthetic analogues derived from 4-Bromo-2,2-dimethyl-3-pentanone . These studies are crucial for the development of new antifungal agents that can be used in medicine and agriculture.
Molecular Docking Studies
The compound is also used in molecular docking studies to understand its interaction with biological targets . This application is vital for drug discovery and design, as it helps predict the binding affinity and orientation of molecules within target sites.
Conceptual DFT-Based Chemical Reactivity Descriptors
4-Bromo-2,2-dimethyl-3-pentanone: is used in the development of conceptual density functional theory (DFT)-based chemical reactivity descriptors . These descriptors are essential for predicting the reactivity and stability of molecules in various chemical reactions.
Pharmacokinetics Evaluation
The compound’s analogues are evaluated for their pharmacokinetics, which includes the study of absorption, distribution, metabolism, and excretion (ADME) of drugs . This application is fundamental in the pharmaceutical industry to ensure the safety and efficacy of new drugs.
Equilibrium Isotopic Fractionation Factor Measurement
It has been used in experimental methods to measure the equilibrium isotopic fractionation factor (α eq) for carbon-bound hydrogen positions adjacent to the carbonyl group in ketones . This measurement is important in the field of isotope geochemistry and environmental science.
Mecanismo De Acción
Target of Action
As a ketone, it can potentially react with various nucleophiles in biological systems .
Mode of Action
The compound, being a ketone, can undergo nucleophilic addition reactions. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Based on its chemical structure, it may participate in reactions involving nucleophilic addition, such as the formation of oximes and hydrazones .
Result of Action
Based on its reactivity, it may form adducts with biological nucleophiles, potentially altering their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2,2-dimethyl-3-pentanone. For instance, pH can affect its reactivity, and temperature can influence its stability . It’s also important to prevent the compound from entering drains as it may have harmful environmental effects .
Propiedades
IUPAC Name |
4-bromo-2,2-dimethylpentan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-5(8)6(9)7(2,3)4/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHSIOPOJHOGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,2-dimethyl-3-pentanone | |
CAS RN |
32278-29-8 |
Source


|
| Record name | 4-bromo-2,2-dimethylpentan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(1H-benzimidazol-2-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2887193.png)

![5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2887196.png)
![1-[4-(5,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2887197.png)
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2887199.png)
![(E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2887203.png)
![[3-Amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone](/img/structure/B2887205.png)

